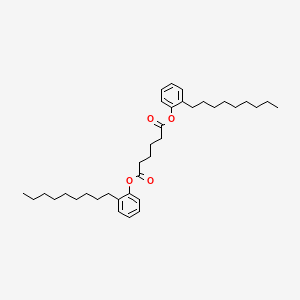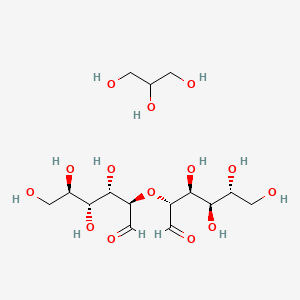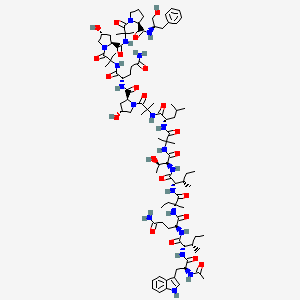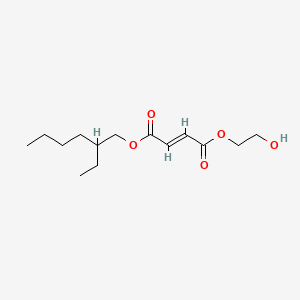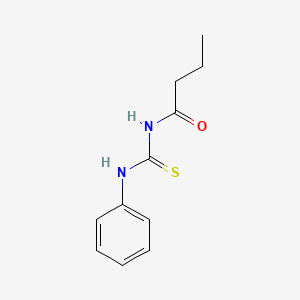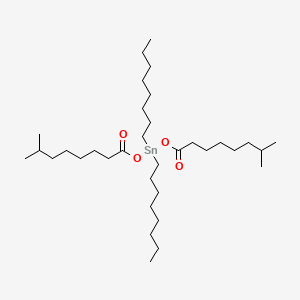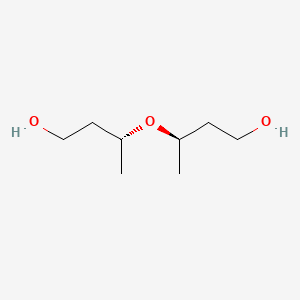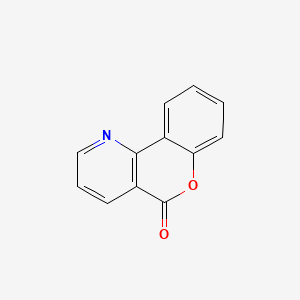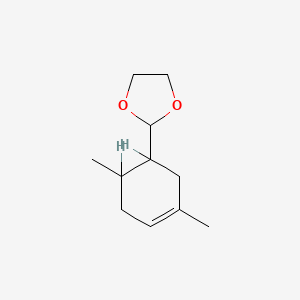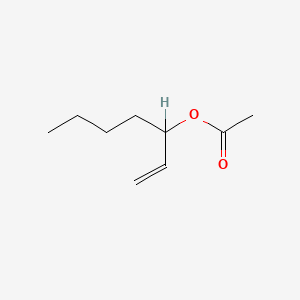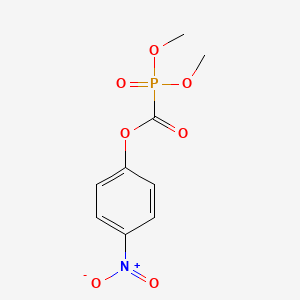
Hydroxy(prop-2-enoato-O)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(prop-2-enoato-O)zinc is an organometallic compound with the molecular formula C₃H₄O₃Zn.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy(prop-2-enoato-O)zinc can be synthesized through various methods. One common approach involves the reaction of zinc oxide with prop-2-enoic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where zinc oxide and prop-2-enoic acid are mixed in precise stoichiometric ratios. The reaction is monitored for temperature and pH to optimize yield and purity. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(prop-2-enoato-O)zinc undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: Under specific conditions, it can be reduced to elemental zinc.
Substitution: It can participate in substitution reactions where the prop-2-enoato group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic ligands can be introduced under mild conditions to replace the prop-2-enoato group.
Major Products Formed
Oxidation: Zinc oxide and organic by-products.
Reduction: Elemental zinc and reduced organic compounds.
Substitution: New organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Hydroxy(prop-2-enoato-O)zinc has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Medicine: Research is ongoing into its use as an antimicrobial agent and in cancer therapy.
Industry: It is used in the production of advanced materials, including coatings and nanocomposites.
Mecanismo De Acción
The mechanism by which Hydroxy(prop-2-enoato-O)zinc exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. It can disrupt cellular processes by binding to active sites on enzymes or by altering membrane permeability. The pathways involved include oxidative stress and apoptosis induction .
Comparación Con Compuestos Similares
Similar Compounds
Zinc hydroxide: Similar in structure but lacks the prop-2-enoato group.
Zinc oxide: A simple oxide form of zinc with different chemical properties.
Zinc hydroxy stannate: Another organometallic compound with different applications.
Uniqueness
Its ability to form stable complexes with various organic and inorganic molecules sets it apart from other zinc compounds .
Propiedades
Número CAS |
94275-92-0 |
|---|---|
Fórmula molecular |
C3H6O3Zn |
Peso molecular |
155.5 g/mol |
Nombre IUPAC |
prop-2-enoic acid;zinc;hydrate |
InChI |
InChI=1S/C3H4O2.H2O.Zn/c1-2-3(4)5;;/h2H,1H2,(H,4,5);1H2; |
Clave InChI |
QEOUDKDGQSEPRN-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)O.O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


